molecular formula C16H24N2O2 B1438614 tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate CAS No. 887589-53-9

tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate

Cat. No.: B1438614
CAS No.: 887589-53-9
M. Wt: 276.37 g/mol
InChI Key: XYHFIZFIVZIEBS-UHFFFAOYSA-N
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Description

tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate (CAS 887589-53-9) is a chemical compound with the molecular formula C16H24N2O2 and a molecular weight of 276.37 g/mol . This compound features a piperidine ring, a common structural motif in medicinal chemistry, which contributes to its utility as a versatile intermediate in organic synthesis and drug discovery. Piperidine carbamates have been identified as a privileged scaffold in pharmacological research for developing covalent inhibitors of serine hydrolase enzymes . These enzymes include significant targets like monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH), which are responsible for degrading endocannabinoid signaling molecules in the brain . The piperidine ring appears to be a critical structural requirement for this inhibitory activity, as modifications to this six-membered ring have been shown to abolish potency . Researchers can leverage this carbamate template, tuning its selectivity for specific enzyme targets by modifying the substituents attached to the piperidine ring . This compound is provided for research and development purposes only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

tert-butyl N-(3-piperidin-4-ylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-14-6-4-5-13(11-14)12-7-9-17-10-8-12/h4-6,11-12,17H,7-10H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYHFIZFIVZIEBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90652390
Record name tert-Butyl [3-(piperidin-4-yl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887589-53-9
Record name tert-Butyl [3-(piperidin-4-yl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate typically involves:

  • Introduction of the piperidin-4-yl group onto a phenyl ring.
  • Protection of the piperidine nitrogen as a tert-butyl carbamate (Boc protection).
  • Functional group transformations such as coupling, deprotection, and hydrogenation steps.

Key Preparation Routes and Reactions

Boc Protection of Piperidin-4-yl Derivatives

A common and critical step is the protection of the piperidine nitrogen using tert-butyl carbamate to form the Boc-protected intermediate. This is typically carried out by reacting piperidin-4-yl derivatives with di-tert-butyl dicarbonate (Boc2O) or using commercially available tert-butyl piperidin-4-ylcarbamate as starting material.

  • Example: Diisopropylethylamine (DIPEA) is added to a solution of piperidin-4-yl-carbamic acid tert-butyl ester in dichloromethane at room temperature under inert atmosphere. A sulfonyl chloride derivative (e.g., 3-chloro-4-nitrobenzene sulfonyl chloride) is then added, and the mixture stirred for 1 hour. The product is purified by flash chromatography, yielding the Boc-protected compound in 84% yield.

Coupling Reactions

Coupling of the Boc-protected piperidin-4-yl moiety to substituted phenyl rings is often achieved via:

  • Suzuki coupling reactions involving boronic acid intermediates and halogenated pyridines or phenyl derivatives. For example, a boronic acid is formed from a tert-butyl carbamate-substituted benzyl derivative, which is then coupled with a 4-halo-pyridine under Suzuki conditions to yield the desired intermediate.

  • Amide bond formation using activated esters or acid chlorides with Boc-protected piperidin-4-yl amines. For instance, the acid chloride formed from a carboxylic acid intermediate reacts with tert-butyl piperidin-4-ylcarbamate to give the coupled product in nearly quantitative yield.

Hydrogenation and Deprotection Steps

  • Catalytic hydrogenation is employed to reduce nitro groups or other protecting groups. This is typically done under mild hydrogen pressure (1–10 bar) using palladium-based catalysts such as palladium on carbon or palladium hydroxide.

  • Deprotection of the Boc group is usually achieved by treatment with trifluoroacetic acid (TFA) in dichloromethane, leading to the free amine or its salt form.

Detailed Example Synthesis Pathway

Step Reaction Type Reagents/Conditions Outcome/Yield Notes
1 Boc Protection Piperidin-4-yl amine + di-tert-butyl dicarbonate (Boc2O), DIPEA, DCM, RT, inert atmosphere tert-Butyl piperidin-4-ylcarbamate, ~quantitative Protects nitrogen to prevent side reactions
2 Sulfonylation (optional) 3-chloro-4-nitrobenzene sulfonyl chloride, DIPEA, DCM, RT Boc-protected sulfonamide, 84% yield Used for further functionalization or purification
3 Boronic Acid Formation Treatment of tert-butyl carbamate benzyl derivative with boronation reagents Boronic acid intermediate Prepares for Suzuki coupling
4 Suzuki Coupling Boronic acid + 4-halo-pyridine, Pd catalyst, base, solvent Coupled intermediate Forms C-C bond between aromatic rings
5 Catalytic Hydrogenation Pd/C, H2 (1–10 bar), polar solvent (e.g., methanol) Reduction of nitro to amine Mild conditions to preserve Boc group
6 Deprotection of Boc TFA (10%) in CH2Cl2 Free amine or salt Removes Boc group cleanly
7 Amide Coupling (if needed) Acid chloride + tert-butyl piperidin-4-ylcarbamate, base (e.g., DIPEA), solvent Amide-linked product High yield, often quantitative

Alternative and Novel Synthetic Approaches

  • A novel two-step synthesis starting from resorcinol and azacycloalkanone in the presence of a base (e.g., sodium hydroxide or sodium tert-butylate) in polar solvents such as tert-butanol or methanol has been reported. This method directly yields the Boc-protected piperidinyl phenyl compound with fewer protection/deprotection steps, facilitating industrial scalability.

  • Base-mediated intramolecular decarboxylative amination of alkanoyloxycarbamates provides an alternative route to alkylamines, including Boc-protected amines, under mild conditions using cesium carbonate as base in acetonitrile at 100 °C. This method offers moderate to good yields and operational simplicity.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Reference
Boc Protection + Sulfonylation Boc2O, DIPEA, DCM; sulfonyl chloride High yield, straightforward Requires inert atmosphere
Boronic Acid Formation + Suzuki Boronation reagents; Pd catalyst, base, solvent Versatile for aromatic substitutions Multi-step, requires Pd catalyst
Catalytic Hydrogenation + Deprotection Pd/C, H2, TFA in CH2Cl2 Mild conditions, clean deprotection Sensitive to over-reduction
Novel Two-Step from Resorcinol Resorcinol, azacycloalkanone, base, polar solvent Economical, fewer steps, scalable Limited substrate scope
Base-Mediated Decarboxylative Amination Cs2CO3, CH3CN, 100 °C Operational simplicity, moderate yields Requires specific substrates

Research Findings and Considerations

  • The novel two-step synthesis from resorcinol is notably advantageous for industrial applications due to fewer protection/deprotection steps and cost-effective starting materials.

  • Suzuki coupling remains a gold standard for constructing the aryl-piperidinyl framework, especially when functional group tolerance and regioselectivity are critical.

  • Boc protection and deprotection steps are well-established, with TFA in dichloromethane providing efficient removal without compromising other sensitive groups.

  • Catalytic hydrogenation conditions must be carefully controlled to avoid undesired cleavage of the Boc group or over-reduction of aromatic rings.

  • Alternative base-mediated decarboxylative methods provide new avenues for synthesis but may require optimization for specific substrates.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The phenyl ring can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: The piperidine moiety can be reduced to form different piperidine derivatives.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a common method.

    Substitution: Friedel-Crafts alkylation or acylation reactions can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl ring can yield phenolic or quinone derivatives, while reduction of the piperidine moiety can produce various substituted piperidines.

Scientific Research Applications

The compound exhibits notable biological activities, primarily through its role as a prodrug. Upon metabolic conversion, it can inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme that degrades incretin hormones, thereby enhancing insulin secretion and glucose regulation. This mechanism positions it as a potential therapeutic agent for type 2 diabetes and related metabolic disorders .

Antidiabetic Applications

Research indicates that tert-butyl (3-(piperidin-4-yl)phenyl)carbamate can significantly improve insulin sensitivity and glucose control in models of diet-induced obesity. Inhibiting DPP-IV leads to increased levels of incretin hormones, which are crucial for glucose homeostasis .

Anticancer Potential

Recent studies have demonstrated that derivatives of this compound exhibit anticancer properties. In vitro assays have shown that it can induce apoptosis in various cancer cell lines, highlighting its potential as an anticancer agent. For instance, a related compound exhibited significant cytotoxicity against hypopharyngeal tumor cells, outperforming standard chemotherapeutics.

Immunomodulatory Effects

The compound has also been investigated for its immunomodulatory effects. Studies suggest that it can enhance immune cell activity against tumor cells by inhibiting the PD-1/PD-L1 pathway, which is critical for immune evasion in cancer .

Case Study 1: PD-L1 Inhibition

A doctoral study explored the biological activity of piperidine derivatives, including this compound. The results indicated that it could restore immune function significantly at specific concentrations when tested on mouse splenocytes exposed to recombinant PD-L1, suggesting its role as a PD-L1 inhibitor .

Case Study 2: Cytotoxicity in Cancer Cells

In another investigation, the compound was tested against various cancer cell lines, demonstrating dose-dependent cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation at nanomolar concentrations. This aligns with findings from other studies on similar piperidine compounds.

Data Tables

Activity TypeDescription
AntidiabeticInhibits DPP-IV; improves insulin sensitivity
AnticancerInduces apoptosis; cytotoxic to cancer cells
ImmunomodulatoryEnhances immune response; inhibits PD-L1

Mechanism of Action

The mechanism of action of tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate with analogs based on structural motifs, substituent effects, and applications.

Piperidine Ring Modifications

Compound Name Key Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
This compound Phenyl at C3, Boc-protected amine 276.39 Intermediate for kinase inhibitors
tert-Butyl ((3R,4R)-4-fluoropiperidin-3-yl)carbamate Fluorine at C4, stereospecific (3R,4R) 232.28 Enhanced metabolic stability; chiral resolution
tert-Butyl N-[(3R,4R)-3-methylpiperidin-4-yl]carbamate Methyl at C3, stereospecific (3R,4R) 228.33 Steric hindrance impacts receptor binding
tert-Butyl (piperidin-4-ylmethyl)carbamate hydrochloride Piperidin-4-ylmethyl group, HCl salt 262.77 (free base: 226.3) Improved solubility for pharmaceutical use
  • Key Insights :
    • Fluorination (e.g., ) enhances metabolic stability by resisting oxidative degradation.
    • Stereochemistry (e.g., (3R,4R) in ) influences binding affinity in chiral environments.
    • Hydrochloride salts (e.g., ) improve aqueous solubility, critical for drug formulation.

Aromatic and Heterocyclic Substituent Variations

Compound Name Aromatic/Heterocyclic Group Molecular Weight (g/mol) Applications Reference
tert-Butyl ({4-[3-(trifluoromethyl)phenyl]piperidin-4-yl}methyl)carbamate Trifluoromethylphenyl 358.40 Bioisostere for enhanced lipophilicity
tert-Butyl (1-(6-chloropyrimidin-4-yl)piperidin-3-yl)carbamate Chloropyrimidine 338.82 Kinase inhibitor intermediate
tert-Butyl (4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Hydroxyphenyl, 2-methylpiperidine 433.55 Potential CNS-targeting scaffold
  • Key Insights :
    • Trifluoromethyl groups (e.g., ) increase lipophilicity, improving membrane permeability.
    • Chloropyrimidine (e.g., ) serves as a hydrogen-bond acceptor in kinase active sites.
    • Hydroxyl groups (e.g., ) enable hydrogen bonding, critical for target engagement.

Biological Activity

tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevance in therapeutic applications, supported by empirical data and case studies.

Chemical Structure and Properties

The compound features a tert-butyl group, a piperidine moiety, and a phenyl ring, contributing to its unique chemical characteristics. The molecular formula is C15H22N2O2C_{15}H_{22}N_{2}O_{2}, with a molecular weight of approximately 258.36 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The piperidine moiety is known to modulate the activity of these targets, potentially leading to therapeutic effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases.
  • Receptor Modulation : It can interact with neurotransmitter receptors, influencing neurotransmission and neuroprotection.

Neuroprotective Effects

Research indicates that compounds containing piperidine derivatives exhibit neuroprotective properties. For instance, studies have shown that similar compounds can prevent amyloid-beta aggregation, a hallmark of Alzheimer’s disease. In vitro studies demonstrated that this compound could protect neuronal cells from oxidative stress induced by amyloid-beta peptides .

Enzyme Inhibition Studies

The compound has been evaluated for its inhibitory effects on AChE and BuChE:

  • AChE Inhibition : The IC50 value for AChE inhibition was found to be in the low micromolar range, suggesting significant potential for treating cognitive disorders .
  • Selectivity : Comparative studies indicated that the compound exhibits selectivity towards AChE over BuChE, which is advantageous for minimizing side effects associated with broader enzyme inhibition .

Study 1: Neuroprotective Activity

In a study assessing the protective effects against amyloid-beta toxicity, this compound demonstrated a reduction in cell death in astrocyte cultures exposed to amyloid-beta. The mechanism involved modulation of inflammatory pathways and reduction of reactive oxygen species (ROS) .

Study 2: Pharmacokinetics

A pharmacokinetic study evaluated the absorption and distribution of the compound in vivo. It was found that after administration, the compound exhibited favorable bioavailability and brain penetration capabilities, essential for central nervous system (CNS) activity .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaAChE IC50 (µM)Notes
This compoundC15H22N2O2C_{15}H_{22}N_{2}O_{2}0.5Selective AChE inhibitor
Tert-butyl N-[3-(piperidin-4-yloxy)propyl]carbamateC16H25N2O2C_{16}H_{25}N_{2}O_{2}0.8Similar structure with different side chain
Tert-butyl N-(3-piperidin-4-ylmethyl)carbamateC15H23N2O2C_{15}H_{23}N_{2}O_{2}0.7Different substitution pattern

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate?

  • Methodological Answer : Synthesis typically involves multi-step protection/deprotection strategies. For example, the piperidine ring may be introduced via reductive amination of a nitrobenzyl intermediate, followed by carbamate formation using tert-butyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane). Post-synthetic purification often employs column chromatography with solvents like ethyl acetate/hexane mixtures .
  • Key Considerations : Monitor reaction progress via TLC or LC-MS to ensure intermediate formation. Optimize stoichiometry to avoid side reactions (e.g., over-alkylation).

Q. How is structural confirmation of the compound achieved?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR : 1H/13C NMR to confirm hydrogen/carbon environments (e.g., tert-butyl group at δ ~1.4 ppm for 9H singlet, piperidine protons at δ ~2.5–3.5 ppm) .
  • HRMS : Validate molecular formula (C16H24N2O2, exact mass 276.1838) .
  • UPLC : Assess purity (>95% at 254 nm) and retention time consistency .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :

  • PPE : Wear lab coats, nitrile gloves, and chemical safety goggles. Use fume hoods for synthesis .
  • Fire Safety : Use dry sand or alcohol-resistant foam for extinguishing; avoid water due to potential toxic gas release (e.g., CO, NOx) .
  • First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity?

  • Methodological Answer :

  • Solvent Optimization : Replace dichloromethane with THF for better solubility of intermediates .
  • Catalyst Screening : Test palladium on carbon (Pd/C) for nitro-group reduction efficiency compared to NaBH4 .
  • Automation : Implement continuous flow synthesis to improve reproducibility and reduce reaction time .
    • Data Analysis : Use Design of Experiments (DoE) to model temperature, solvent, and catalyst effects on yield.

Q. How should researchers resolve contradictions in reported stability or toxicity data?

  • Methodological Answer :

  • Literature Cross-Referencing : Compare SDS entries (e.g., vs. 5) for hazard classification discrepancies.
  • In-House Testing : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation products via LC-MS. For toxicity, perform Ames tests or in vitro cytotoxicity assays (e.g., HepG2 cell lines) .

Q. What strategies are used to evaluate biological activity, such as protein target interactions?

  • Methodological Answer :

  • Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for targets like Hsp90-Cdc37, referencing protocols from related carbamate-protein interaction studies .
  • Cellular Assays : Test inhibition of cancer cell proliferation (e.g., MTT assay in MCF-7 cells) at concentrations ≤10 µM to assess therapeutic potential .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate
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tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate

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